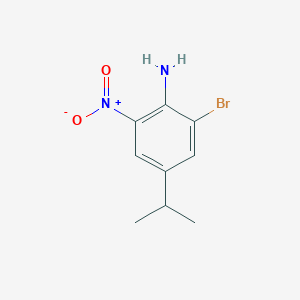

2-Bromo-4-isopropyl-6-nitroaniline

Vue d'ensemble

Description

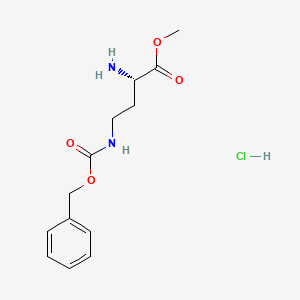

2-Bromo-4-isopropyl-6-nitroaniline is a useful research compound. Its molecular formula is C9H11BrN2O2 and its molecular weight is 259.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse organique

La 2-bromo-4-isopropyl-6-nitroaniline est un intermédiaire polyvalent en synthèse organique. Sa structure moléculaire permet des réactions telles que la nitration, la bromation et l'introduction de groupes isopropyle. Ce composé peut être utilisé pour synthétiser des molécules plus complexes, en particulier dans le développement de nouveaux composés organiques avec des applications potentielles en pharmacie et en science des matériaux .

Recherche pharmaceutique

En recherche pharmaceutique, les dérivés de ce composé peuvent être explorés pour leur potentiel thérapeutique. Par exemple, ses analogues structuraux pourraient être étudiés pour leur activité en tant qu'inhibiteurs de kinases ou en tant que composants de systèmes d'administration de médicaments. Le groupe nitro, en particulier, pourrait être un point focal pour la conception de médicaments ciblant des voies biochimiques spécifiques .

Science des matériaux

Les groupes brome et nitro présents dans la this compound en font un candidat pour la création de nouveaux matériaux. Il pourrait être utilisé dans la synthèse de polymères ou de revêtements ayant des propriétés uniques, telles qu'une stabilité thermique accrue ou des caractéristiques optiques spécifiques .

Chimie analytique

En chimie analytique, la this compound pourrait être utilisée comme étalon ou réactif dans diverses analyses chimiques. Ses propriétés spectrales distinctes lui permettent d'être un composé de référence dans les études de spectroscopie, aidant à l'identification et à la quantification des substances .

Études environnementales

L'impact environnemental de ce composé pourrait être étudié, en particulier ses produits de dégradation et leurs effets sur les écosystèmes. La recherche pourrait se concentrer sur sa dégradation dans l'eau ou le sol, et l'utilisation potentielle de ses dérivés dans les processus de remédiation environnementale .

Applications industrielles

À l'échelle industrielle, la this compound pourrait être impliquée dans la production de colorants, de pigments ou d'autres produits chimiques où ses propriétés contribuent aux caractéristiques du produit final souhaité. Son rôle en chromatographie en couche mince en tant que composant de la phase stationnaire pourrait également être un domaine d'application .

Mécanisme D'action

Target of Action

Aniline derivatives are often used in the synthesis of pharmaceuticals and dyes, suggesting that they might interact with a variety of biological targets .

Mode of Action

Biochemical Pathways

Without specific information, it’s difficult to say which biochemical pathways “2-Bromo-4-isopropyl-6-nitroaniline” might affect. Aniline derivatives can undergo a variety of reactions, suggesting that they might interact with multiple biochemical pathways .

Pharmacokinetics

The presence of the nitro and bromo groups could influence these properties.

Result of Action

Aniline derivatives can have a variety of biological effects, depending on their specific structures and targets .

Action Environment

The action of “this compound” could be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .

Analyse Biochimique

Biochemical Properties

2-Bromo-4-isopropyl-6-nitroaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which may further interact with other cellular components . Additionally, this compound can bind to specific proteins, altering their conformation and activity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which in turn affects gene expression and cellular metabolism . This compound can also induce oxidative stress in cells, leading to changes in cellular homeostasis and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes and potential toxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. At high doses, this compound can induce toxic effects, such as liver damage and oxidative stress, in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The metabolic pathways of this compound can lead to the formation of reactive intermediates and metabolites that may have distinct biological activities. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity and interactions with other biomolecules.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . The localization of this compound can affect its interactions with other biomolecules and its overall biological activity.

Propriétés

IUPAC Name |

2-bromo-6-nitro-4-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-5(2)6-3-7(10)9(11)8(4-6)12(13)14/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWIASQSAKBECE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)Br)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717844 | |

| Record name | 2-Bromo-6-nitro-4-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309963-10-7 | |

| Record name | 2-Bromo-6-nitro-4-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(1H-Imidazol-2-YL)phenyl]boronic acid](/img/structure/B1506227.png)

![N~1~-[(4-Ethenylphenyl)methyl]-N~2~-methylethane-1,2-diamine](/img/structure/B1506229.png)

![2,3-Dihydrofuro[3,2-b]pyridin-5-amine](/img/structure/B1506237.png)

![5-(Ethylthio)benzo[d][1,3]dioxole](/img/structure/B1506243.png)

![Benzo[c]isoxazol-3-amine](/img/structure/B1506252.png)